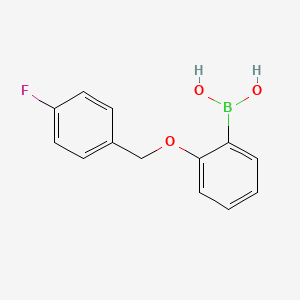

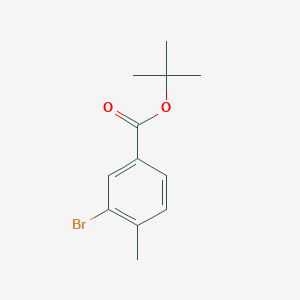

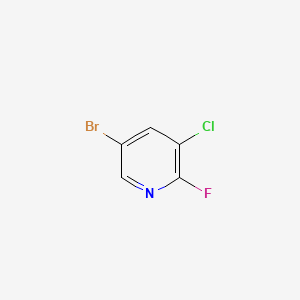

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H12BFO3 and its molecular weight is 246.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Organic Compounds

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics. These nanoparticles, modified to carry multiple copies of phenylboronic acid moieties, have demonstrated novel viral entry activity against the Hepatitis C virus (HCV). This approach represents a promising therapeutic strategy for blocking viral entry of HCV, highlighting the biomedical applications of boronic acid derivatives (M. Khanal et al., 2013).

Glucose Sensing Materials

Amino-3-fluorophenyl boronic acids have been synthesized and used to construct glucose sensing materials that operate at physiological pH. These compounds, through their ability to form complexes with glucose, enable the development of sensitive and selective glucose sensors, crucial for managing diabetes (Sasmita Das et al., 2003).

Fluorescence Quenching Phenomena

Studies on the fluorescence quenching of boronic acid derivatives by aniline in alcohols have revealed insights into the intermolecular and intramolecular hydrogen bonding dynamics. This understanding is essential for the design and development of fluorescence-based sensors and probes, highlighting the role of boronic acids in analytical chemistry (H. S. Geethanjali et al., 2015).

作用機序

Target of Action

The compound, also known as 2-(4’-Fluorobenzyloxy)phenylboronic acid, is known to effectively target multiple disease-causing protein receptors and enzymes . These targets are associated with various conditions such as cancer, malignancies, and painful inflammatory diseases .

Mode of Action

The compound interacts with its targets by binding to the active sites of the protein receptors and enzymes . This interaction results in the inhibition or activation of these targets, leading to changes in their function. The exact nature of these changes depends on the specific target and the disease condition.

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets . The downstream effects of these pathways can lead to changes in cellular processes, such as cell proliferation, apoptosis, and inflammation. The specific pathways and their effects can vary depending on the disease condition and the specific targets of the compound.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the disease condition. For example, in the case of cancer, the compound could inhibit the proliferation of cancer cells and induce apoptosis . In the case of inflammatory diseases, the compound could reduce inflammation by inhibiting the activity of certain enzymes .

生化学分析

Molecular Mechanism

At the molecular level, (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with the active site residues of target enzymes. This interaction prevents the enzymes from catalyzing their respective biochemical reactions, leading to a decrease in the activity of pathways that rely on these enzymes . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under inert gas conditions, such as nitrogen or argon, and should be stored at low temperatures to prevent degradation . Over time, this compound may undergo hydrolysis, leading to a decrease in its inhibitory activity. Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, provided that it remains stable and active.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes . Additionally, this compound may alter metabolite levels by modulating the activity of enzymes that regulate the synthesis and degradation of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can accumulate in specific compartments or organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, where it affects metabolic processes and enzyme activity.

特性

IUPAC Name |

[2-[(4-fluorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUHMAMWPTUWSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=C(C=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584615 |

Source

|

| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870779-01-4 |

Source

|

| Record name | B-[2-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870779-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)

![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)